Erythromycin C -

Erythromycin C

Catalog Number: EVT-1553497
CAS Number:
Molecular Formula: C36H65NO13
Molecular Weight: 719.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
Source

Erythromycin C is produced naturally by Saccharopolyspora erythraea, which was previously classified as Streptomyces erythreus. The compound can also be synthesized through various chemical methods, allowing for higher yields and purity levels suitable for pharmaceutical use.

Classification

Erythromycin C belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring structure. Macrolides are further classified based on their chemical modifications and pharmacological properties. Erythromycin C is specifically classified under the 14-membered ring macrolides, which include other derivatives like erythromycin A and clarithromycin.

Synthesis Analysis

Methods

The synthesis of erythromycin C can be achieved through both natural fermentation processes and synthetic chemical methods. The fermentation process typically involves cultivating Saccharopolyspora erythraea under optimal conditions to maximize yield.

Technical Details:

  1. Fermentation Process: The bacterium is grown in a nutrient-rich medium, where it produces erythromycin precursors that are subsequently modified to yield erythromycin C.
  2. Chemical Synthesis: Recent advancements have introduced methods such as high-performance liquid chromatography (HPLC) for isolating and purifying erythromycin C from fermentation broths. For example, a method involves using cation exchange chromatography followed by methanol elution to obtain high-purity erythromycin C .
Molecular Structure Analysis

Structure

Erythromycin C has a complex molecular structure featuring a large lactone ring with multiple hydroxyl groups and sugar moieties attached. Its molecular formula is C37H67N1O13C_{37}H_{67}N_{1}O_{13}, reflecting its large size and functional diversity.

Data

  • Molecular Weight: Approximately 733.92 g/mol
  • Structural Formula: The structural representation includes a 14-membered lactone ring with various substituents that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Erythromycin C undergoes various chemical reactions that are critical for its function as an antibiotic. Key reactions include:

  1. Acylation: This reaction modifies the hydroxyl groups on the sugar moieties, enhancing the antibiotic's potency.
  2. Degradation: Erythromycin can degrade under acidic conditions or in the presence of certain enzymes, leading to loss of activity.

Technical Details: Analytical techniques such as HPLC and mass spectrometry are employed to study these reactions, providing insights into stability and degradation pathways .

Mechanism of Action

Process

Erythromycin C exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.

Data

  • Binding Site: Erythromycin C specifically interacts with the peptidyl transferase center of the ribosome.
  • Inhibition Type: The inhibition is generally bacteriostatic, meaning it stops bacterial growth without necessarily killing the bacteria outright.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and slightly soluble in water.

Chemical Properties

  • pH Stability: Erythromycin C is stable at neutral pH but can degrade in acidic environments.
  • Melting Point: The melting point varies depending on purity but generally falls within 100-120 °C.

Relevant analyses indicate that erythromycin C maintains its structural integrity under standard storage conditions, although exposure to light and moisture should be minimized .

Applications

Scientific Uses

Erythromycin C has several applications in medicine and research:

  1. Antibiotic Treatment: Used to treat respiratory tract infections, skin infections, and sexually transmitted infections.
  2. Veterinary Medicine: Employed in livestock for growth promotion and disease prevention.
  3. Research Applications: Utilized in studies involving protein synthesis inhibition, antibiotic resistance mechanisms, and as a standard in analytical chemistry for method validation .
Structural Characterization of Erythromycin C

Molecular Architecture and Stereochemical Configuration

Erythromycin C (EryC), a 14-membered macrolide antibiotic, possesses the molecular formula C₃₆H₆₅NO₁₃ and a molecular weight of 719.9 g/mol [6]. Its core structure comprises a macrocyclic lactone ring (erythronolide) decorated with two sugar moieties: L-cladinose at the C3 position and D-desosamine at the C5 position. Critically, EryC differs from Erythromycin A (EryA) by the absence of a methyl group on the cladinose sugar, designated as 3''-O-demethylerythromycin A [6] [7]. This structural modification arises from the omission of a methylation step during biosynthesis.

The molecule contains numerous chiral centers, imparting complex stereochemistry essential for biological activity. Key stereochemical features include:

  • R configuration at C13 (attachment point for desosamine).
  • S configuration at C3 (attachment point for cladinose) [4].
  • Specific conformations of the desosamine amino sugar and the demethylated cladinose influence ribosomal binding affinity and solubility. NMR and mass spectrometry confirm that the absence of the 3''-O-methyl group alters electron density and hydrogen-bonding capacity around the cladinose ring compared to EryA [6] [10].

Comparative Analysis of Erythromycin A, B, and C Isomers

Erythromycins A, B, and C share the same erythronolide core and desosamine sugar but differ in their neutral sugar modifications:

Table 1: Structural and Biological Differences Among Erythromycin Isomers

IsomerNeutral Sugar at C3C3 Sugar ModificationRelative Antibacterial PotencyMolecular Formula
Erythromycin AL-Cladinose3''-O-Methyl1.0 (Reference)C₃₇H₆₇NO₁₃
Erythromycin BL-Cladinose3''-O-Methyl, 12-O-Deoxy0.5 - 0.7C₃₇H₆₇NO₁₂
Erythromycin CL-Cladinose3''-O-Demethyl~0.5C₃₆H₆₅NO₁₃

Biological activity correlates strongly with these modifications. EryA exhibits the highest potency. EryB, lacking the C12 hydroxyl, shows reduced activity (approximately 50-70% of EryA). EryC, lacking the 3''-O-methyl group, demonstrates roughly half the antibacterial activity of EryA against Gram-positive bacteria [1] [6]. This significant reduction underscores the critical role of the cladinose methylation for optimal ribosomal target engagement and antimicrobial efficacy. EryC also displays a narrower antibiotic spectrum compared to EryA [6].

Crystallographic Studies and Three-Dimensional Conformational Dynamics

Direct high-resolution crystal structures of Erythromycin C itself are notably absent from the public literature, posing a challenge for definitive conformational analysis. Insights into its likely 3D structure and dynamics are inferred from:

  • Crystallographic Studies of EryA and Complexes: Extensive structural data exists for EryA bound to the bacterial ribosome. These structures reveal key interactions, particularly between the desosamine sugar and 23S rRNA nucleotides (A2058, A2059) within the nascent peptide exit tunnel (NPET) [8] [10]. The cladinose sugar occupies a distinct pocket.
  • Computational Modeling: Molecular modeling based on EryA structures, incorporating the 3''-O-demethyl modification, predicts that EryC maintains a similar overall macrocyclic fold. However, the loss of the methyl group is expected to alter hydrophobic interactions and potentially reduce conformational rigidity locally around the cladinose moiety [4] [7].
  • Solution Conformation (NMR): While specific solution NMR data for EryC is limited in the provided results, studies on related macrolides suggest significant conformational flexibility in solution, particularly regarding glycosidic bond rotations and macrocycle puckering. The absence of the 3''-methyl group in EryC likely influences its dynamic behavior and solvation compared to EryA [4] [10].

The conformational dynamics, especially the positioning and interactions of the modified cladinose, are crucial for understanding its reduced binding affinity compared to EryA.

Stability Under Physicochemical Stressors (pH, Temperature, Solvent Systems)

Erythromycin C shares the inherent instability challenges common to erythromycins, particularly under acidic conditions, but its specific stability profile is influenced by its unique structure:

  • pH Sensitivity:
  • Acidic Conditions (pH < 5): EryC undergoes rapid intramolecular dehydration analogous to EryA. The initial step involves protonation of the C9 ketone, facilitating nucleophilic attack by the 6-OH group, leading to anhydroerythromycin C formation. This degradation product exhibits significantly reduced or negligible antibacterial activity [5] [9] [10]. The rate of degradation is pH-dependent, accelerating with decreasing pH.
  • Alkaline Conditions (pH > 8): Erythromycins are generally more stable in neutral to slightly alkaline conditions. However, prolonged exposure to strong alkali can lead to hydrolytic ring opening of the macrolactone, destroying the molecule's integrity [9].
  • Temperature Effects:Elevated temperatures accelerate degradation pathways (dehydration, hydrolysis). Stability studies typically show increased degradation rates with increasing temperature at any given pH. The activation energy for EryC degradation under specific conditions (pH, solvent) would determine its exact thermal sensitivity relative to EryA or EryB [9].

  • Solvent Systems:

  • Aqueous Solutions: Stability is highly pH-dependent as described above.
  • Organic Solvents: EryC exhibits varying solubility and stability in different organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform). Stability is often better in anhydrous organic solvents than in aqueous solutions, particularly at extremes of pH. However, protic solvents (like methanol) can still participate in trans-esterification or solvolysis reactions over time [4] [9].
  • Chromatographic Stability: Stability during analysis (e.g., HPLC) depends on the mobile phase composition. Acidic mobile phases promote degradation, while neutral buffers are preferred. Poly(styrene-divinylbenzene) columns offer advantages over silica-based columns for analyzing erythromycins due to their stability over a wider pH range [9].

Table 2: Key Degradation Pathways and Influencing Factors for Erythromycin C

Stress FactorPrimary Degradation Pathway(s)Key Influences on RateMajor Degradation Product(s)
Low pH (e.g., Gastric)Intramolecular Dehydration (6,9-cyclization)↓ pH, ↑ Temperature, Aqueous EnvironmentAnhydroerythromycin C (Inactive)
High pHHydrolytic Macrolactone Ring Opening↑ pH, ↑ Temperature, ↑ Time, Aqueous EnvironmentRing-opened Seco-acids
High TemperatureAccelerates Acid/Base Hydrolysis, Dehydration↑ Temperature, pH, Presence of Water/Protic SolventsVarious decomposition products
Protic Solvents (e.g., MeOH)Trans-esterification, SolvolysisSolvent Polarity, Temperature, TimeMethylated derivatives, Decomposition

The 3''-O-demethyl group in EryC may subtly influence its degradation kinetics compared to EryA. While the core degradation mechanisms (dehydration, hydrolysis) are identical, differences in electron donation or steric effects around the cladinose could theoretically alter susceptibility slightly, though definitive comparative stability studies between EryA and EryC under controlled conditions are less commonly reported than for the major congener EryA or its semi-synthetic derivatives. Strategies developed to stabilize EryA, such as enteric coating, chemical modification (e.g., forming esters like stearate, ethylsuccinate), or conjugation (e.g., pH-sensitive hydrazone bonds [5]), are generally applicable to EryC for pharmaceutical formulation, although EryC itself is not a marketed drug.

Properties

Product Name

Erythromycin C

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C36H65NO13

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25?,27-,28+,29-,30+,31-,33?,34-,35-,36-/m1/s1

InChI Key

MWFRKHPRXPSWNT-FAIBCODDSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

Erycette
Erymax
Erythromycin
Erythromycin A
Erythromycin C
Erythromycin Lactate
Erythromycin Phosphate
Ilotycin
Lactate, Erythromycin
Phosphate, Erythromycin
T Stat
T-Stat
TStat

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.